molecular formula C22H23N3O3S B2450290 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797985-57-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2450290
CAS RN: 1797985-57-9
M. Wt: 409.5
InChI Key: WKOGPOWNBDOSMO-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activity

A study focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating the potential for antitumor activity. This research illustrates the utility of such compounds in exploring new antiproliferative agents against various cancer cell lines, highlighting the diversity and biological relevance of these synthesized products (Shams et al., 2010).

Antiviral Screening

Another study synthesized N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides and evaluated them for anti-HIV-1 activity. Certain compounds showed significant potency, suggesting the potential of such derivatives in antiviral therapy (Aslam et al., 2014).

Anti-Tumor Agents Development

Research on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising anti-tumor activities, specifically against hepatocellular carcinoma cell lines. This indicates the potential of such compounds in developing new anti-cancer drugs (Gomha et al., 2016).

Catalysis and Synthetic Chemistry

A study detailed the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, showcasing the efficiency of 1,3-dipolar cycloaddition in synthesizing novel classes of compounds rapidly and under mild conditions. This research contributes to the advancement of synthetic methodologies in organic chemistry (Liu et al., 2014).

Antibacterial Agents Exploration

The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were investigated for their antibacterial properties. Some compounds exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, pointing towards the potential for developing new antibacterial drugs (Palkar et al., 2017).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-21(22(9-3-4-10-22)20-8-5-11-29-20)24-16-12-23-25(13-16)14-17-15-27-18-6-1-2-7-19(18)28-17/h1-2,5-8,11-13,17H,3-4,9-10,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOGPOWNBDOSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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